molecular formula C7H5N5O2 B15256024 2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid

2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid

Cat. No.: B15256024
M. Wt: 191.15 g/mol
InChI Key: DVAYJNMISVTGRE-UHFFFAOYSA-N
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Description

2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both triazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-1,2,4-triazole with ethyl 2-chloro-4,6-dimethoxypyrimidine-5-carboxylate under basic conditions, followed by hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the triazole or pyrimidine rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Pyrimidine derivatives: Compounds with the pyrimidine ring are also known for their medicinal properties.

Uniqueness

2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid is unique due to the combination of both triazole and pyrimidine rings in its structure. This dual-ring system provides a versatile scaffold for drug design and development, offering potential advantages in terms of binding affinity and specificity to molecular targets .

Properties

Molecular Formula

C7H5N5O2

Molecular Weight

191.15 g/mol

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H5N5O2/c13-7(14)4-1-2-8-5(11-4)6-9-3-10-12-6/h1-3H,(H,13,14)(H,9,10,12)

InChI Key

DVAYJNMISVTGRE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C(=O)O)C2=NC=NN2

Origin of Product

United States

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